2-{1-[(2,6-dichlorophenoxy)methyl]-1H-pyrazol-3-yl}[1,2,4]triazolo[1,5-c]quinazoline
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Overview
Description
2,6-DICHLOROPHENYL [(3-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-2-YL-1H-PYRAZOL-1-YL)METHYL] ETHER is a complex organic compound that belongs to the class of triazoloquinazoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-DICHLOROPHENYL [(3-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-2-YL-1H-PYRAZOL-1-YL)METHYL] ETHER typically involves multi-step reactions starting from commercially available precursorsCommon reagents used in these reactions include phosphorus oxychloride, aromatic acids, and various catalysts .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlled temperature, pressure, and the use of advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2,6-DICHLOROPHENYL [(3-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-2-YL-1H-PYRAZOL-1-YL)METHYL] ETHER undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorinated positions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
2,6-DICHLOROPHENYL [(3-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-2-YL-1H-PYRAZOL-1-YL)METHYL] ETHER has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits potential biological activities, including anti-inflammatory and analgesic effects
Medicine: It is being investigated for its potential use in drug development, particularly for its anti-inflammatory properties
Industry: The compound may have applications in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2,6-DICHLOROPHENYL [(3-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-2-YL-1H-PYRAZOL-1-YL)METHYL] ETHER involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes and receptors, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but it is thought to involve modulation of inflammatory pathways .
Comparison with Similar Compounds
Similar Compounds
Diclosulam: N-(2,6-dichlorophenyl)-5-ethoxy-7-fluoro-[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonamide.
Florasulam: N-(2,6-difluorophenyl)-8-fluoro-5-methoxy[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonamide.
Uniqueness
Its combination of triazoloquinazoline and pyrazole moieties sets it apart from other similar compounds .
Properties
Molecular Formula |
C19H12Cl2N6O |
---|---|
Molecular Weight |
411.2 g/mol |
IUPAC Name |
2-[1-[(2,6-dichlorophenoxy)methyl]pyrazol-3-yl]-[1,2,4]triazolo[1,5-c]quinazoline |
InChI |
InChI=1S/C19H12Cl2N6O/c20-13-5-3-6-14(21)17(13)28-11-26-9-8-16(24-26)18-23-19-12-4-1-2-7-15(12)22-10-27(19)25-18/h1-10H,11H2 |
InChI Key |
DXAWUOQCXIZCSH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC(=NN3C=N2)C4=NN(C=C4)COC5=C(C=CC=C5Cl)Cl |
Origin of Product |
United States |
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